![molecular formula C19H20N4O3 B2477462 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea CAS No. 1060308-96-4](/img/structure/B2477462.png)
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
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Description
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Supramolecular Chemistry and Dimerization
One notable application of ureido-pyrimidinone derivatives lies in supramolecular chemistry, where these compounds exhibit strong dimerization capabilities through quadruple hydrogen bonding. This property is critical for constructing supramolecular polymers and networks. The dimerization of ureidopyrimidinones, like the one , facilitates the creation of complex structures with potential applications in materials science and nanotechnology. The high dimerization constant indicates these compounds' suitability as building blocks for supramolecular assemblies (Beijer et al., 1998).
Heterocyclic Chemistry and Synthesis
In the realm of heterocyclic chemistry, compounds similar to "1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea" serve as precursors or intermediates in synthesizing various heterocyclic compounds. These substances are crucial for exploring new reactions, developing synthetic methodologies, and producing novel molecules with potential applications in pharmaceuticals, agrochemicals, and material sciences. For example, reactions involving urea derivatives with other compounds under specific conditions can lead to the formation of pyrimidinones, showcasing the versatility of these urea derivatives in synthesizing a wide range of heterocyclic compounds (Bonacorso et al., 2003).
Materials Science and Molecular Sensing
The unique structural features of ureido-pyrimidinone derivatives, such as those mentioned, allow for their application in materials science, particularly in creating responsive or "smart" materials. These materials can change their properties in response to external stimuli, making them suitable for sensors, actuators, and other advanced applications. The controlled tautomerism and conformational changes in these compounds upon specific triggers can be exploited in designing molecular sensors and switches, highlighting their potential in developing novel sensing technologies (Kwiatkowski et al., 2019).
properties
IUPAC Name |
1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-15-7-5-14(6-8-15)21-19(25)22-17-13(3)20-16-11-12(2)9-10-23(16)18(17)24/h5-11H,4H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUACJRTLOSERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(N=C3C=C(C=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea |
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